molecular formula C18H25BrN2O4 B1499141 (4-Bromophenyl)(4-Boc-1,4-diazepan-1-yl)acetic acid CAS No. 834884-94-5

(4-Bromophenyl)(4-Boc-1,4-diazepan-1-yl)acetic acid

Cat. No.: B1499141
CAS No.: 834884-94-5
M. Wt: 413.3 g/mol
InChI Key: MULAGSYVTBFWGO-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(4-Boc-1,4-diazepan-1-yl)acetic acid: is a chemical compound with the molecular formula C18H25BrN2O4 and a molecular weight of 413.31 g/mol . This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-bromophenylacetic acid with 4-Boc-1,4-diazepan-1-yl bromide under suitable reaction conditions such as the presence of a base and a suitable solvent. The reaction typically proceeds via nucleophilic substitution.

Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

(4-Bromophenyl)(4-Boc-1,4-diazepan-1-yl)acetic acid: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation Common oxidizing agents include : Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Nucleophiles like ammonia and alkyl halides are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound finds extensive use in scientific research due to its unique chemical properties:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and interactions.

  • Medicine: It serves as a precursor in the synthesis of pharmaceuticals and is used in drug discovery and development.

  • Industry: The compound is employed in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which (4-Bromophenyl)(4-Boc-1,4-diazepan-1-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

(4-Bromophenyl)(4-Boc-1,4-diazepan-1-yl)acetic acid is compared with other similar compounds to highlight its uniqueness:

  • 4-Bromophenylacetic acid: Similar structure but lacks the diazepan-1-yl group.

  • 4-Boc-1,4-diazepan-1-yl bromide: Similar diazepan-1-yl group but lacks the bromophenyl moiety.

  • Other bromophenyl derivatives: Variations in the substituents on the phenyl ring can lead to different biological activities and applications.

These comparisons help in understanding the unique properties and applications of This compound .

Properties

IUPAC Name

2-(4-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BrN2O4/c1-18(2,3)25-17(24)21-10-4-9-20(11-12-21)15(16(22)23)13-5-7-14(19)8-6-13/h5-8,15H,4,9-12H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULAGSYVTBFWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C(C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657221
Record name (4-Bromophenyl)[4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834884-94-5
Record name (4-Bromophenyl)[4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 834884-94-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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